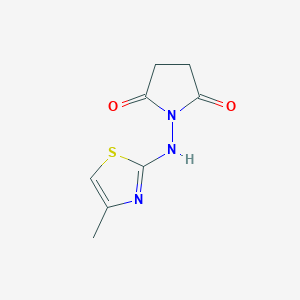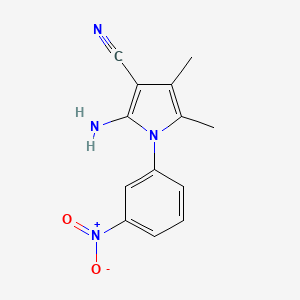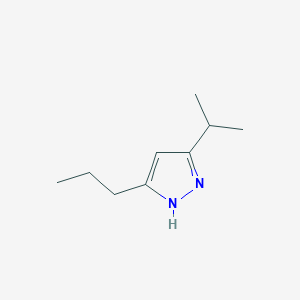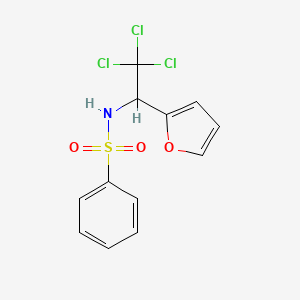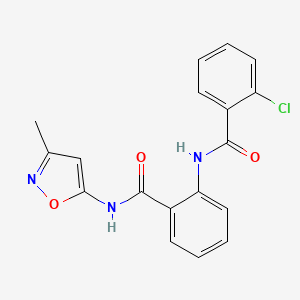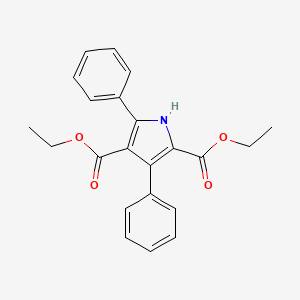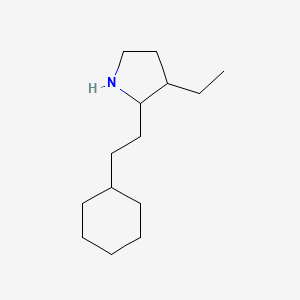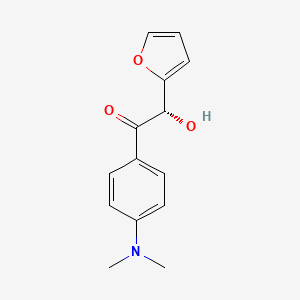
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is a chiral compound with significant potential in various fields of scientific research. This compound features a dimethylamino group attached to a phenyl ring, a furan ring, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-bromoaniline with dimethylamine in the presence of a suitable catalyst to form 4-(dimethylamino)phenyl bromide.
Coupling with Furan-2-yl Group: The intermediate is then coupled with furan-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction to form the desired product.
Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
科学研究应用
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and polymers due to its reactive functional groups.
作用机制
The mechanism of action of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Furan Derivatives: Compounds like 5-hydroxymethylfurfural and furfural are also derived from furan and have applications in biomass conversion and polymer synthesis.
Uniqueness
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is unique due to its combination of a dimethylamino group, a furan ring, and a hydroxyethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
(2S)-1-[4-(dimethylamino)phenyl]-2-(furan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,14,17H,1-2H3/t14-/m0/s1 |
InChI 键 |
PBVNGLICPDQGAQ-AWEZNQCLSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)[C@H](C2=CC=CO2)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


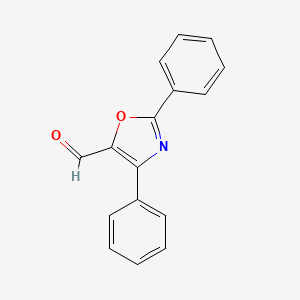
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
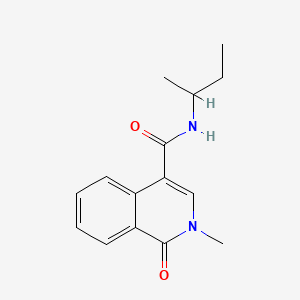

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
